molecular formula C10H13NO2S B13162382 4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13162382
M. Wt: 211.28 g/mol
InChI Key: OJLNTHGCDUPUAD-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a methoxypyrrolidine group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxypyrrolidine group and the aldehyde functional group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-13-9-2-3-11(5-9)8-4-10(6-12)14-7-8/h4,6-7,9H,2-3,5H2,1H3

InChI Key

OJLNTHGCDUPUAD-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

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